4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Catalog No.
S13601812
CAS No.
1632286-21-5
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

CAS Number

1632286-21-5

Product Name

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

IUPAC Name

4-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

GTZLXCKTJZVFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)C(=O)O

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is a chemical compound characterized by its unique structural features, which include two aromatic rings connected by a methylene bridge. The molecular formula is C16H14O5C_{16}H_{14}O_{5}, and it has a molecular weight of approximately 286.28 g/mol. The compound contains a carboxymethyl group attached to one of the aromatic rings, contributing to its acidic properties, while the other ring features a benzoic acid moiety. This configuration suggests potential applications in medicinal chemistry due to the ability of aromatic compounds to interact with biological targets effectively .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The ether linkage may participate in nucleophilic substitution reactions under certain conditions.
  • Reduction: The carboxyl group can be reduced to an alcohol or aldehyde, depending on the reducing agent employed.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new derivatives.

The presence of both aromatic rings and the carboxylic acid functionality suggests that 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid may exhibit several biological activities:

  • Antimicrobial Properties: Compounds with similar structures have shown potential antimicrobial effects, making this compound a candidate for further investigation.
  • Anti-inflammatory Activity: The carboxylic acid group is often associated with anti-inflammatory properties, which could be beneficial in therapeutic applications.
  • Drug Development: Given its structural characteristics, it may serve as a scaffold for designing new drugs targeting specific diseases.

Several synthetic routes can be employed to produce 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid:

  • Direct Synthesis from Phenols:
    • Starting from 4-hydroxybenzoic acid and reacting it with formaldehyde and sodium cyanide under acidic conditions can yield the desired compound.
  • Carboxymethylation:
    • Carboxymethylation of phenolic compounds can be achieved using chloroacetic acid in the presence of a base, followed by coupling with benzoic acid derivatives.
  • Multi-step Synthesis:
    • A more complex route involving multiple steps such as protection-deprotection strategies and coupling reactions can also be utilized to achieve higher yields and purity.

These methods indicate that while the synthesis of this compound can be straightforward, optimization may be necessary for industrial applications.

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has various potential applications:

  • Pharmaceuticals: Its structural features make it a candidate for drug development, particularly in targeting inflammatory diseases or infections.
  • Materials Science: Due to its unique chemical properties, it may find use in creating new materials with specific functionalities, such as polymers or coatings.
  • Biochemical Research: It could serve as a biochemical probe for studying interactions within biological systems due to its ability to bind various biomolecules .

Studies on the interactions of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid with biological targets are essential for understanding its potential therapeutic effects. Preliminary investigations could focus on:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy as a drug candidate.
  • Cellular Uptake Studies: Evaluating how effectively the compound is taken up by cells can inform about its bioavailability and potential therapeutic index.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its effects will be critical for its development as a pharmaceutical agent.

Several compounds share structural similarities with 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
4-(4-Phenoxyphenyl)methylbenzoic acid55453-89-90.98Contains phenoxy groups; potential for drug development.
4-(4-Phenylbutoxy)benzoic acid30131-16-90.96Similar aromatic structure; used in pharmaceuticals.
Ethyl 5-methoxy-2-methylbenzoate855949-35-80.94Methylated derivative; different functional properties.
4-Methoxy-2,3-dimethylbenzoic acid5628-61-50.94Methylated benzoic acid; varied biological activities.
Methyl 4-methoxy-2-methylbenzoate35598-05-10.94Similar methylation pattern; used in organic synthesis.

The uniqueness of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid lies in its specific combination of functional groups that enhance its potential biological activity while providing avenues for further chemical modifications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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